molecular formula C27H21N3O5S B2664539 Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-52-9

Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2664539
CAS No.: 851947-52-9
M. Wt: 499.54
InChI Key: NHOFYGFNYGQENW-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-d]pyridazine family, characterized by a fused thiophene-pyridazine core. Its structure includes a naphthalen-2-yloxy acetamido substituent at position 5, an ethyl carboxylate ester at position 1, and a phenyl group at position 2. These features confer unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

ethyl 5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O5S/c1-2-34-27(33)24-21-16-36-25(23(21)26(32)30(29-24)19-10-4-3-5-11-19)28-22(31)15-35-20-13-12-17-8-6-7-9-18(17)14-20/h3-14,16H,2,15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOFYGFNYGQENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps:

    Formation of the Thienopyridazine Core: The initial step involves the construction of the thienopyridazine core. This can be achieved through a cyclization reaction between a suitable thieno compound and a hydrazine derivative under acidic or basic conditions.

    Introduction of the Naphthalen-2-yloxy Group: The naphthalen-2-yloxy group is introduced via an etherification reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the hydroxyl group of the naphthalen-2-ol, followed by reaction with an appropriate alkyl halide.

    Acetamido Group Addition: The acetamido group is typically introduced through an acylation reaction. This involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated synthesis and purification systems can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and naphthalen-2-yloxy groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl groups within the compound. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamido and ester groups. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: Oxidation of the phenyl group can lead to the formation of phenolic derivatives.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its incorporation into polymers or coatings can enhance their performance characteristics, such as durability, thermal stability, or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features enable it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules from the evidence, focusing on core architecture, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Density (g/cm³) pKa Melting Point (°C) References
Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine Naphthalenyloxy acetamido, ethyl carboxylate ~450 (estimated) ~1.4 (predicted) Not reported Not reported -
Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine Amino group, ethyl carboxylate 315.35 1.46 Not reported Not reported
2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide Thieno[2,3-d]pyrimidine Methylfuran, thioacetamide, naphthalenyl 523.63 1.38 13.13 Not reported
VU0010010 (3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide) Thieno[2,3-b]pyridine 4-Chlorobenzyl, methyl groups Not reported Not reported Not reported Not reported
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, phenethyl, cyano, dicarboxylate Not reported Not reported Not reported 243–245

Key Observations:

Core Structure Influence: The thieno[3,4-d]pyridazine core (target compound) differs from thieno[2,3-b]pyridine (VU0010010) and thieno[2,3-d]pyrimidine () in ring strain and electron distribution.

This may enhance binding to hydrophobic protein pockets but reduce solubility . Ethyl carboxylate esters (target compound and ) improve membrane permeability compared to free carboxylic acids, a common strategy in prodrug design .

However, analogs like ’s compound (523.63 g/mol) suggest tolerance for larger structures in certain applications . Predicted densities (~1.4 g/cm³) align with aromatic heterocycles, indicating compact molecular packing .

Synthetic Considerations :

  • Similar compounds (e.g., ) use esterification and Suzuki coupling, suggesting feasible routes for synthesizing the target compound. For example, employs palladium catalysts for cross-coupling reactions, applicable to naphthalene incorporation .

Biological Activity

Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has attracted interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C28H20F3N3O5SC_{28}H_{20}F_{3}N_{3}O_{5}S, with a molecular weight of approximately 517.53 g/mol. The compound features a thieno[3,4-d]pyridazine core, which is significant for its biological interactions. The presence of functional groups such as ethyl ester and acetamido moieties enhances its reactivity and potential biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Adenosine A1 Receptor Modulation : This compound has been shown to act as a modulator of adenosine A1 receptors. These receptors are involved in numerous physiological processes, including cardiac function and neurotransmission. The modulation of these receptors could lead to therapeutic applications in cardiovascular diseases and neurological disorders.
  • Anticancer Properties : Preliminary studies suggest that related compounds within the thienopyridazine class exhibit anticancer activities. The structural similarity may indicate that Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl can also influence cancer cell proliferation or apoptosis pathways.
  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit specific enzymes involved in metabolic pathways. This inhibition can affect various cellular processes and may provide a basis for further pharmacological exploration.

While the precise mechanisms of action for Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl are not fully elucidated, it is hypothesized that its biological activity may stem from interactions with target proteins or enzymes. The presence of electron-withdrawing groups like trifluoromethyl may enhance binding affinity to target sites, potentially leading to increased efficacy in therapeutic applications .

Synthesis

The synthesis of Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl involves multi-step organic reactions:

  • Formation of Thieno[3,4-d]pyridazine Framework : This step typically involves cyclization reactions that create the core structure.
  • Functionalization : Subsequent steps introduce the naphthalen-2-yloxy and acetamido groups through nucleophilic substitutions and acylation reactions.

The optimization of reaction conditions such as temperature and solvent choice is critical for maximizing yield and purity .

Case Study 1: Anticancer Activity

In a study examining derivatives of thienopyridazines, compounds similar to Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo demonstrated significant cytotoxic effects against various cancer cell lines. These findings suggest that modifications to the core structure can enhance anticancer activity, warranting further investigation into this specific compound's potential .

Case Study 2: Receptor Modulation

Another investigation focused on the modulation of adenosine receptors by thienopyridazine derivatives revealed promising results in terms of receptor affinity and selectivity. This research supports the hypothesis that Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo could similarly influence adenosine receptor pathways, providing a potential avenue for therapeutic development in neurological disorders.

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